![molecular formula C13H10F3NOS2 B1226138 2-methyl-4-(trifluoromethyl)-5-thiazolecarbothioic acid S-(4-methylphenyl) ester](/img/structure/B1226138.png)
2-methyl-4-(trifluoromethyl)-5-thiazolecarbothioic acid S-(4-methylphenyl) ester
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Overview
Description
2-methyl-4-(trifluoromethyl)-5-thiazolecarbothioic acid S-(4-methylphenyl) ester is a member of thiazoles and an aromatic carboxylic acid.
Scientific Research Applications
Synthesis and Chemical Properties
Thiocarboxylic Acid Derivatives : Research by Kremlev et al. (2004) explored the preparation of S-trifluoromethyl esters of different types of thiocarboxylic acids, which includes compounds similar to the one . These esters were synthesized using halide substitution reactions, showing moderate to excellent yields (Kremlev et al., 2004).
1,3-Dipolar Cycloaddition Reactions : Stauss et al. (1972) investigated the 1,3-dipolar addition of acetylenedicarboxylic esters to thiazole derivatives. This study provides insights into the chemical behavior of thiazole compounds under different reaction conditions (Stauss et al., 1972).
Pharmaceutical and Biological Applications
Tuberculostatic Activity : Gobis et al. (2012) synthesized novel S-esters of hydrazinecarbodithioic acid, closely related to the specified compound. These were screened for their tuberculostatic activity, showing promising results in vitro (Gobis et al., 2012).
Enzyme Inhibition and Antibacterial Activity : A study by Rasool et al. (2015) explored the antibacterial and lipoxygenase enzyme inhibition activities of compounds including S-substituted esters of benzoic acids. This research highlights the potential biological applications of similar thiazole derivatives (Rasool et al., 2015).
Agricultural and Environmental Applications
- In Vitro Metabolism in Agricultural Context : McClanahan et al. (1995) investigated the in vitro metabolism of thiazopyr plant metabolites, including esters, by rat liver enzymes. This study provides insights into the environmental and agricultural implications of such compounds (McClanahan et al., 1995).
properties
Product Name |
2-methyl-4-(trifluoromethyl)-5-thiazolecarbothioic acid S-(4-methylphenyl) ester |
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Molecular Formula |
C13H10F3NOS2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbothioate |
InChI |
InChI=1S/C13H10F3NOS2/c1-7-3-5-9(6-4-7)20-12(18)10-11(13(14,15)16)17-8(2)19-10/h3-6H,1-2H3 |
InChI Key |
YSFAXDHDPRZXTB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(=O)C2=C(N=C(S2)C)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=C(N=C(S2)C)C(F)(F)F |
solubility |
1.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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